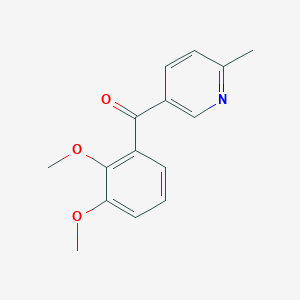5-(2,3-Dimethoxybenzoyl)-2-methylpyridine
CAS No.: 1187164-89-1
Cat. No.: VC2991963
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1187164-89-1 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | (2,3-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C15H15NO3/c1-10-7-8-11(9-16-10)14(17)12-5-4-6-13(18-2)15(12)19-3/h4-9H,1-3H3 |
| Standard InChI Key | AHOUVYMYNMLONV-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC |
| Canonical SMILES | CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC |
Introduction
Chemical Identity and Structure
5-(2,3-Dimethoxybenzoyl)-2-methylpyridine is identified by the CAS registry number 1187164-89-1 . The compound belongs to several important chemical classifications:
-
Heterocyclic compounds (specifically pyridines)
-
Ketones (containing a carbonyl group)
-
Ethers (containing methoxy groups)
-
Polyphenolic derivatives
The molecular structure consists of a 2-methylpyridine ring with a 2,3-dimethoxybenzoyl group attached at the 5-position. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential biological activity.
Structural Features
The key structural elements of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine include:
-
A pyridine ring with a methyl substituent at position 2
-
A carbonyl (ketone) group connecting the pyridine and benzene rings
-
A benzene ring with methoxy groups at positions 2 and 3
These structural features create a molecule with both electron-rich and electron-deficient regions, contributing to its chemical versatility and potential for various applications.
Physical and Chemical Properties
Basic Properties
The following table summarizes the basic physical and chemical properties of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 257.28 g/mol |
| Physical State | Solid (at standard conditions) |
| CAS Number | 1187164-89-1 |
Chemical Reactivity
The chemical reactivity of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine is largely determined by its functional groups:
-
The pyridine nitrogen can act as a base or nucleophile in chemical reactions
-
The carbonyl group can participate in nucleophilic addition reactions
-
The methoxy groups can engage in hydrogen bonding and influence electron distribution
These properties make 5-(2,3-dimethoxybenzoyl)-2-methylpyridine potentially useful as a building block in organic synthesis, particularly for the development of more complex heterocyclic compounds.
Comparison with Similar Compounds
5-(2,3-Dimethoxybenzoyl)-2-methylpyridine is one of several dimethoxybenzoylmethylpyridine isomers. Understanding its relationship to these similar compounds provides context for its potential properties and applications.
Structural Comparison Table
Structure-Activity Relationships
Research on related compounds suggests that the positioning of methoxy substituents significantly impacts biological activity. For instance, structure-activity analysis of related compounds reveals that "mono-or di-methoxy substitution at the phenyl ring resulted in lower anti-proliferative activity, while methoxy substitutions at the phenyl ring enhanced iron chelation efficacy" . This suggests that the specific arrangement of methoxy groups in 5-(2,3-dimethoxybenzoyl)-2-methylpyridine might confer unique biological properties compared to its structural isomers.
Analytical Characterization
The characterization of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine typically involves various analytical techniques to confirm its structure and purity.
Common Analytical Methods
Based on standard practices for similar compounds, 5-(2,3-dimethoxybenzoyl)-2-methylpyridine would likely be characterized using:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
¹H NMR to analyze proton environments
-
¹³C NMR to confirm carbon framework
-
-
Mass Spectrometry
-
To determine molecular weight and fragmentation pattern
-
-
Infrared Spectroscopy
-
To identify functional groups, particularly the carbonyl and ether moieties
-
-
X-ray Crystallography
-
For definitive confirmation of three-dimensional structure
-
Future Research Directions
The current understanding of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine reveals several promising areas for future investigation:
Structure-Activity Relationship Studies
Further research could explore how the specific positioning of functional groups in 5-(2,3-dimethoxybenzoyl)-2-methylpyridine influences its biological activity compared to related isomers. Research on similar compounds has shown that "the BpT analogues incorporating electron-donating substituents on the pyridine and phenyl rings of the BpT scaffold... represent the first attempts to modify the pyridine ring of these thiosemicarbazones" .
Synthetic Methodology Development
Development of efficient and scalable synthetic routes specifically optimized for 5-(2,3-dimethoxybenzoyl)-2-methylpyridine would facilitate its broader application in research and development.
Biological Activity Screening
Comprehensive screening of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine for potential biological activities would help identify promising therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume